molecular formula C10H18O2 B2998300 trans-4-Propylcyclohexanecarboxylic Acid CAS No. 38289-27-9

trans-4-Propylcyclohexanecarboxylic Acid

Cat. No.: B2998300
CAS No.: 38289-27-9
M. Wt: 170.252
InChI Key: QCNUKEGGHOLBES-KYZUINATSA-N
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Description

trans-4-Propylcyclohexanecarboxylic Acid: is an organic compound with the molecular formula C10H18O2 . It is a white to almost white powder or crystal with a melting point of approximately 98°C . This compound is a derivative of cyclohexane, where a propyl group is attached to the fourth carbon of the cyclohexane ring, and a carboxylic acid group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexanecarboxylic Acid can be achieved through the hydrogenation of 4-n-propylbenzoic acid. The process involves dissolving 4-n-propylbenzoic acid in sodium hydroxide and water, followed by hydrogenation in the presence of a Raney nickel catalyst at 195°C and a hydrogen pressure of 170 atm for 30 hours. The resulting product is then acidified, extracted into ether, and crystallized from acetone .

Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrogenation processes, but on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-Propylcyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the propyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to an acyl chloride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or other substituted derivatives.

Mechanism of Action

The mechanism of action of trans-4-Propylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and modulating metabolic pathways. The propyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

  • trans-4-Pentylcyclohexanecarboxylic Acid
  • trans-4-Butylcyclohexanecarboxylic Acid
  • trans-4-Ethylcyclohexanecarboxylic Acid

Comparison:

  • trans-4-Propylcyclohexanecarboxylic Acid has a unique balance of hydrophobic and hydrophilic properties due to its propyl group and carboxylic acid group, making it particularly useful in liquid crystal applications.
  • Compared to trans-4-Pentylcyclohexanecarboxylic Acid, the propyl derivative has a shorter alkyl chain, which may result in different physical properties and reactivity.
  • The butyl and ethyl derivatives have varying chain lengths, influencing their solubility, melting points, and interaction with other molecules.

Properties

IUPAC Name

4-propylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUKEGGHOLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959210
Record name 4-Propylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-27-9, 70928-91-5, 67589-82-6
Record name Polychloronapthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name (1s,4r)-4-propylcyclohexane-1-carboxylic acid
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Record name rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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